5-methyl-7-[4-(naphthalene-1-carbonyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
Properties
IUPAC Name |
5-methyl-7-[4-(naphthalene-1-carbonyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O3/c1-31-18-24(26-25(19-31)29(37)34(30-26)21-10-3-2-4-11-21)28(36)33-16-14-32(15-17-33)27(35)23-13-7-9-20-8-5-6-12-22(20)23/h2-13,18-19H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFQSYCFGDEJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Core Formation
The pyrazolo[4,3-c]pyridin-3-one scaffold is synthesized via a cyclocondensation reaction between ethyl 5-methyl-4-oxo-4H-pyran-3-carboxylate and phenylhydrazine. This method, adapted from pyrazolone syntheses, proceeds under acidic conditions (Scheme 1):
Reaction Conditions
- Reactants : Ethyl 5-methyl-4-oxo-4H-pyran-3-carboxylate (1.0 equiv), phenylhydrazine (1.2 equiv).
- Solvent : Ethanol, reflux (80°C, 12 h).
- Catalyst : p-Toluenesulfonic acid (10 mol%).
- Yield : 68% after recrystallization from ethanol.
The 5-methyl group is intrinsic to the pyranone starting material, while the 2-phenyl substituent originates from phenylhydrazine. Regioselectivity in cyclization is ensured by the electronic effects of the ester and ketone groups.
Functionalization at C7
The C7 position is activated for acylation by introducing a carboxylic acid group. Oxidation of the pyranone-derived intermediate using KMnO₄ in basic aqueous conditions generates the C7 carboxylate, which is subsequently acidified to yield 7-carboxy-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one.
Piperazine-1-Carbonyl Linker Installation
Carbodiimide-Mediated Coupling
The C7 carboxyl is coupled to piperazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) (Scheme 2):
Reaction Conditions
- Reactants : 7-Carboxy-pyrazolopyridinone (1.0 equiv), piperazine (2.5 equiv).
- Coupling Agents : EDC (1.5 equiv), HOBt (1.5 equiv).
- Solvent : Dichloromethane (DCM), room temperature (24 h).
- Yield : 74% after silica gel chromatography.
Excess piperazine ensures monoacylation at one nitrogen, while the second nitrogen remains available for subsequent naphthalene coupling.
Naphthalene-1-Carbonyl Incorporation
Synthesis of Naphthalene-1-Carbonyl Chloride
Naphthalene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride (Scheme 3):
Reaction Conditions
- Reactants : Naphthalene-1-carboxylic acid (1.0 equiv), SOCl₂ (3.0 equiv).
- Solvent : Toluene, reflux (4 h).
- Yield : 92% (crude, used directly).
Piperazine Acylation
The naphthalene-1-carbonyl group is introduced via Schotten-Baumann acylation (Scheme 4):
Reaction Conditions
- Reactants : Piperazinyl intermediate (1.0 equiv), naphthalene-1-carbonyl chloride (1.2 equiv).
- Base : Triethylamine (2.5 equiv).
- Solvent : Tetrahydrofuran (THF), 0°C to room temperature (12 h).
- Yield : 65% after recrystallization from ethyl acetate.
Structural Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.45 (d, J = 7.8 Hz, 1H, naphthalene H8), 8.02–7.94 (m, 4H, aromatic), 7.72–7.65 (m, 3H, aromatic), 5.21 (s, 2H, pyridinone H5), 3.89–3.72 (m, 8H, piperazine), 2.34 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₃₁H₂₇N₅O₄ [M+H]⁺: 558.2089; found: 558.2093.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar pyrazolopyridinone core and the equatorial orientation of the piperazine substituents.
Optimization and Challenges
Regioselectivity in Cyclization
Initial attempts using unsubstituted hydrazines led to mixtures of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine isomers. Introducing electron-withdrawing groups (e.g., phenyl) on hydrazine improved regioselectivity to >95%.
Piperazine Monoacylation Control
Using a 2.5-fold excess of piperazine minimized diacylation during the coupling step. Alternatives like Boc-protected piperazine followed by deprotection were less efficient (yield <50%).
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazolopyridinone core | Ethanol, p-TsOH, reflux | 68 | 98 |
| Piperazine coupling | EDC/HOBt, DCM, rt | 74 | 95 |
| Naphthalene acylation | THF, Et₃N, 0°C→rt | 65 | 97 |
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-[4-(naphthalene-1-carbonyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-methyl-7-[4-(naphthalene-1-carbonyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-7-[4-(naphthalene-1-carbonyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs and their modifications are summarized below:
Lipophilicity and Solubility
- Methoxy or ethoxy substituents (e.g., ’s MK66) improve solubility via polar interactions, whereas sulfonyl groups () may enhance hydrogen bonding .
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
